2,4-dimethyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4-dimethyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C17H14N4O3S and its molecular weight is 354.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2,4-dimethyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pyrazole-3-carboxamide is a novel pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article reviews the biological activity of this specific compound based on recent studies and findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 366.43 g/mol
This compound features a unique combination of pyrazole and benzothiazole moieties that may contribute to its biological activities.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives often exhibit significant anti-inflammatory properties. For instance, several studies have reported that modifications in the pyrazole structure can enhance its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
A study involving various pyrazole derivatives demonstrated that compounds with similar structures to the target compound showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
The compound's benzothiazole component is known for its antimicrobial potential. A series of benzothiazole-based compounds were synthesized and tested against different bacterial strains. The results showed promising activity against both gram-positive and gram-negative bacteria .
In vitro studies indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics . This suggests that this compound may possess similar antimicrobial properties.
Anticancer Activity
Recent investigations into pyrazole derivatives have highlighted their potential as anticancer agents. Compounds with similar structural features were found to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest .
For example, a derivative with a related structure was shown to inhibit tumor growth in vivo by targeting specific signaling pathways involved in cancer progression . This suggests that the target compound may also possess anticancer properties worth exploring.
Case Studies and Research Findings
Properties
IUPAC Name |
2,4-dimethyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c1-4-5-21-11-6-12-13(24-9-23-12)7-14(11)25-17(21)19-16(22)15-10(2)8-18-20(15)3/h1,6-8H,5,9H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUWVAGOPHRADO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)C(=O)N=C2N(C3=CC4=C(C=C3S2)OCO4)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.